molecular formula C8H7BrN2O B2797609 5-bromo-3,4-dihydro-2(1H)-Quinazolinone CAS No. 1103395-95-4

5-bromo-3,4-dihydro-2(1H)-Quinazolinone

Cat. No.: B2797609
CAS No.: 1103395-95-4
M. Wt: 227.061
InChI Key: BZSVCWIHODXNSS-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-2(1H)-Quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 5th position and a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone typically involves the bromination of 3,4-dihydroquinazolinone derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction conditions need to be carefully controlled to avoid over-bromination and to ensure high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dihydro-2(1H)-Quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The dihydroquinazolinone core can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can lead to quinazolinone derivatives with different oxidation states .

Scientific Research Applications

5-Bromo-3,4-dihydro-2(1H)-Quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone involves its interaction with specific molecular targets. The bromine atom and the quinazolinone core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3,4-dihydro-2(1H)-Quinolinone
  • 5-Bromo-3,4-dihydro-2H-thiopyran derivatives
  • 5-Bromo-3,4-dihydroisoquinoline derivatives

Uniqueness

5-Bromo-3,4-dihydro-2(1H)-Quinazolinone is unique due to its specific substitution pattern and the presence of the quinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-3,4-dihydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSVCWIHODXNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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